molecular formula C15H15N3O4S B2805109 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034487-49-3

3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No. B2805109
CAS RN: 2034487-49-3
M. Wt: 333.36
InChI Key: YGKQFVMFOKDKDE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

Based on scaffold hopping and computer-aid drug design, a series of pyrazolo [3,4-b]pyridine derivatives were synthesized . The synthesis process involves an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds . The structure also includes a phenyl group attached to the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions involving 5-aminopyrazole derivatives . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .

Scientific Research Applications

Kinase Inhibitor Scaffold

3,4-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is part of a class of compounds that have shown versatility in interacting with kinases via multiple binding modes, particularly in the context of kinase inhibition. The pyrazolo[3,4-b]pyridine scaffold, similar in structure, has been highlighted for its utility in designing kinase inhibitors that target a broad range of kinase proteins. This scaffold typically binds to the hinge region of the kinase, enabling it to form key interactions within the kinase pocket, thereby providing potency and selectivity in inhibitor activity. Such compounds have been claimed in numerous patents, indicating their potential in therapeutic applications, especially in targeting diseases that involve kinase dysregulation (Wenglowsky, 2013).

Biological and Electrochemical Activity

Compounds structurally related to 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, like those containing bis-(benzimidazol-2-yl)-pyridine and bis-(benzthiazol-2-yl)-pyridine, have been reviewed for their preparation procedures, properties, and complex compounds. These compounds are known for their significant spectroscopic properties, structures, magnetic properties, and notably, their biological and electrochemical activities. The review identifies areas of potential interest for further investigation, suggesting a promising avenue for the discovery of unknown analogues with valuable biological applications (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , has been extensively reviewed for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. Structure-activity relationship (SAR) studies have emphasized the importance of this scaffold in medicinal chemistry, where numerous lead compounds targeting various disease models have been derived. This highlights the potential for medicinal chemists to further exploit this privileged scaffold in developing future drug candidates, indicating a significant area of research application for compounds like 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (Cherukupalli et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential as a TRK inhibitor . This could include more detailed studies on its synthesis, biological activity, and potential applications in cancer treatment .

properties

IUPAC Name

3,4-dimethoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-21-14-4-3-13(10-15(14)22-2)23(19,20)17-11-6-8-18-12(9-11)5-7-16-18/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKQFVMFOKDKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

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